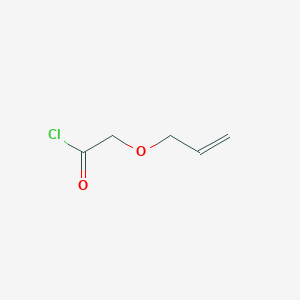
Allyloxyacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyloxyacetyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acetic acid where the hydroxyl group is replaced by an allyloxy group, and the carboxyl group is converted to an acid chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyloxyacetyl chloride can be synthesized through the reaction of allyloxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of allyloxyacetic acid chloride may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative reagents to thionyl chloride. These reagents also facilitate the conversion of the carboxylic acid to the acid chloride, although the reaction conditions and by-products may vary .
Análisis De Reacciones Químicas
Types of Reactions: Allyloxyacetyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include amines, alcohols, and water. For example, reacting allyloxyacetic acid chloride with an amine can produce an amide.
Hydrolysis: In the presence of water, allyloxyacetic acid chloride hydrolyzes to form allyloxyacetic acid and hydrochloric acid.
Esterification: Reacting allyloxyacetic acid chloride with an alcohol can produce an ester and hydrochloric acid.
Major Products:
- Amides (from reaction with amines)
- Esters (from reaction with alcohols)
- Allyloxyacetic acid (from hydrolysis)
Aplicaciones Científicas De Investigación
Allyloxyacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
Mecanismo De Acción
The mechanism of action of allyloxyacetic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the acid chloride is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pathways involved include the formation of tetrahedral intermediates, followed by the elimination of the chloride ion .
Comparación Con Compuestos Similares
Acetyl chloride (CH3COCl): Similar in structure but lacks the allyloxy group.
Propionyl chloride (C2H5COCl): Similar in structure but has an ethyl group instead of an allyloxy group.
Benzoyl chloride (C6H5COCl): Contains a phenyl group instead of an allyloxy group.
Uniqueness: Allyloxyacetyl chloride is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to other acyl chlorides. This makes it valuable in specific synthetic applications where the allyloxy functionality is required .
Propiedades
Fórmula molecular |
C5H7ClO2 |
|---|---|
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
2-prop-2-enoxyacetyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
Clave InChI |
JYHQQVUADRVUPA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B8276945.png)
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)


![6-tert-Butyl-8-methyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8276963.png)


![2-Chloro-1-fluoro-4-[(4-fluorobenzyl)sulfonyl]benzene](/img/structure/B8276988.png)





